molecular formula C10H10Cl3NO2 B11960746 Isopropyl N-(2,4,5-trichlorophenyl)carbamate CAS No. 52819-37-1

Isopropyl N-(2,4,5-trichlorophenyl)carbamate

Cat. No.: B11960746
CAS No.: 52819-37-1
M. Wt: 282.5 g/mol
InChI Key: KBPISZYZLAIVBF-UHFFFAOYSA-N
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Description

Isopropyl N-(2,4,5-trichlorophenyl)carbamate is a chemical compound with the molecular formula C10H10Cl3NO2 and a molecular weight of 282.556 g/mol . It is known for its unique structure, which includes a carbamate group attached to a trichlorophenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl N-(2,4,5-trichlorophenyl)carbamate typically involves the reaction of 2,4,5-trichloroaniline with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Isopropyl N-(2,4,5-trichlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Isopropyl N-(2,4,5-trichlorophenyl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Isopropyl N-(2,4,5-trichlorophenyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl N-(2,4,5-trichlorophenyl)carbamate is unique due to its specific arrangement of chlorine atoms and the presence of the isopropyl group. This unique structure contributes to its distinct chemical properties and reactivity, making it valuable in various scientific research applications .

Properties

CAS No.

52819-37-1

Molecular Formula

C10H10Cl3NO2

Molecular Weight

282.5 g/mol

IUPAC Name

propan-2-yl N-(2,4,5-trichlorophenyl)carbamate

InChI

InChI=1S/C10H10Cl3NO2/c1-5(2)16-10(15)14-9-4-7(12)6(11)3-8(9)13/h3-5H,1-2H3,(H,14,15)

InChI Key

KBPISZYZLAIVBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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